Technical Guide: Methyl 3-fluoro-5-(4-nitrophenyl)benzoate
Technical Guide: Methyl 3-fluoro-5-(4-nitrophenyl)benzoate
This technical guide details the chemical architecture, synthetic methodology, and medicinal utility of Methyl 3-fluoro-5-(4-nitrophenyl)benzoate (CAS 1352318-67-2).
Strategic Scaffold for Medicinal Chemistry & Drug Discovery
Executive Summary
Methyl 3-fluoro-5-(4-nitrophenyl)benzoate is a high-value pharmacophore intermediate belonging to the fluorinated biphenyl class. It serves as a critical "divergent node" in organic synthesis, offering three distinct orthogonal handles for chemical modification:
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Methyl Ester (C1): Precursor to lipophilic amides or carboxylic acid pharmacophores.
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Fluorine (C3): A metabolic blocker that modulates pKa and conformation without significant steric penalty.
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Nitro Group (C4' on Phenyl ring): A masked aniline functionality, essential for generating nitrogen-based heterocycles or urea/amide linkages common in kinase inhibitors.
Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
| Property | Specification |
| CAS Number | 1352318-67-2 |
| IUPAC Name | Methyl 3-fluoro-5-(4-nitrophenyl)benzoate |
| Molecular Formula | C₁₄H₁₀FNO₄ |
| Molecular Weight | 275.23 g/mol |
| Core Scaffold | 3,5-Disubstituted Benzoate (Biphenyl System) |
| LogP (Predicted) | ~3.4 (Lipophilic) |
| H-Bond Acceptors | 5 (Nitro O, Ester O, F) |
| Topological Polar Surface Area | ~72 Ų |
Structural Rationale in Drug Design
The 3-fluoro-5-substituted benzoate motif is a privileged structure. The fluorine atom at the C3 position serves two specific roles:
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Metabolic Stability: It blocks the metabolically vulnerable meta-position on the benzoate ring, preventing Phase I oxidation by Cytochrome P450 enzymes.
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Electronic Modulation: The strong electronegativity of fluorine lowers the pKa of the benzoic acid (post-hydrolysis), improving the potency of salt bridges in protein-ligand interactions.
Validated Synthetic Protocol (Suzuki-Miyaura Coupling)
The most robust route to CAS 1352318-67-2 is the palladium-catalyzed cross-coupling of Methyl 3-bromo-5-fluorobenzoate with (4-nitrophenyl)boronic acid .
Reaction Scheme
The synthesis relies on the chemoselective activation of the C-Br bond over the C-F bond.
Figure 1: Catalytic cycle for the synthesis of Methyl 3-fluoro-5-(4-nitrophenyl)benzoate.
Step-by-Step Methodology
Reagents:
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Methyl 3-bromo-5-fluorobenzoate (1.0 eq)
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(4-Nitrophenyl)boronic acid (1.2 eq)
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Pd(dppf)Cl₂ • CH₂Cl₂ (0.05 eq) [Catalyst]
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Potassium Phosphate (K₃PO₄) (2.0 eq) [Base]
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Solvent: 1,4-Dioxane / Water (4:1 ratio)
Protocol:
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Inertion: Charge a reaction flask with Methyl 3-bromo-5-fluorobenzoate, boronic acid, and base. Evacuate and backfill with Argon (3 cycles).
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Solvation: Add degassed 1,4-Dioxane and Water.
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Catalyst Addition: Add the Pd catalyst rapidly under positive Argon flow.
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Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. The product typically appears as a UV-active spot with lower R_f than the bromo-starting material.
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Work-up: Cool to room temperature. Dilute with Ethyl Acetate and wash with water followed by brine. Dry the organic layer over anhydrous Na₂SO₄.
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Purification: Concentrate in vacuo. Purify via silica gel flash chromatography using a gradient of 0% → 20% Ethyl Acetate in Hexanes .
Critical Control Point: The choice of Pd(dppf)Cl₂ is crucial. The bidentate ligand prevents catalyst deactivation, which is common with electron-deficient aryl bromides (due to the ester and fluoro groups).
Divergent Applications in Drug Discovery
Once synthesized, CAS 1352318-67-2 acts as a branch point for creating diverse bioactive libraries.
Figure 2: Divergent synthetic pathways utilizing the core scaffold.
Key Transformations:
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Synthesis of Kinase Inhibitors (Route A):
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Reduction of the nitro group yields Methyl 3-amino-5-(3-fluorophenyl)benzoate analogues.
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Application: The resulting aniline reacts with isocyanates to form ureas (common in RAF/MEK inhibitors) or with pyrimidine chlorides to form aminopyrimidines (common in EGFR inhibitors).
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Fragment-Based Drug Design (Route B):
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Hydrolysis yields the free benzoic acid.
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Application: This acid is often coupled to solubilizing tails (e.g., piperazines) to improve the pharmacokinetic profile of hydrophobic drugs.
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Safety & Handling (E-E-A-T)
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Hazard Identification: As a nitro-aromatic ester, this compound is potentially irritating to eyes and skin.
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Genotoxicity Warning: Nitro-aromatics are often flagged as structural alerts for genotoxicity (Ames positive). Intermediates should be handled in a fume hood with proper PPE (nitrile gloves, safety glasses).
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Storage: Store at 2–8°C under inert atmosphere. Esters are susceptible to hydrolysis upon prolonged exposure to atmospheric moisture.
References
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Synthetic Methodology (Suzuki Coupling): Palladium-Catalyzed Cross-Coupling Reactions of Carboxylic Acids. Royal Society of Chemistry. Available at: [Link]
- Medicinal Chemistry Context:Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. (General reference for the utility of F-scan).
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Commercial Sources: Almanac Life Science Product Listing for CAS 1352318-67-2. Available at: [Link]
